4-nitro-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide
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Overview
Description
4-nitro-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a nitro group at the 4-position of the benzohydrazide moiety and a nitrophenyl group attached via a methylene bridge
Preparation Methods
The synthesis of 4-nitro-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and 3-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
4-nitro-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The hydrazide moiety can react with carbonyl compounds to form hydrazones.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-nitro-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-nitro-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazide moiety can form covalent bonds with carbonyl-containing biomolecules, affecting their function .
Comparison with Similar Compounds
4-nitro-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide can be compared with other similar compounds, such as:
4-nitrobenzohydrazide: Lacks the nitrophenyl group and has different chemical properties and applications.
4-Nitro-N’-[(E)-3-pyridylmethylidene]benzohydrazide: Contains a pyridyl group instead of a nitrophenyl group, leading to different biological activities.
Properties
Molecular Formula |
C14H10N4O5 |
---|---|
Molecular Weight |
314.25 g/mol |
IUPAC Name |
4-nitro-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10N4O5/c19-14(11-4-6-12(7-5-11)17(20)21)16-15-9-10-2-1-3-13(8-10)18(22)23/h1-9H,(H,16,19)/b15-9+ |
InChI Key |
PCMMDLAUDYHFMF-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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